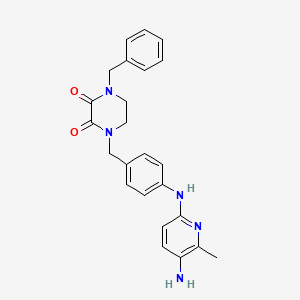
1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, benzyl groups, and an aminopyridyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Aminopyridyl Moiety: This step involves the synthesis of 5-amino-6-methyl-2-pyridine, which can be achieved through nitration, reduction, and amination reactions.
Piperazine Ring Formation: The piperazine ring is formed through cyclization reactions involving appropriate diamines and dihalides.
Final Coupling: The final step involves coupling the aminopyridyl moiety with the benzylated piperazine under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and aminopyridyl moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.
Scientific Research Applications
1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-methyl-2,3-dioxopiperazine
- 1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-ethyl-2,3-dioxopiperazine
- 1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-phenyl-2,3-dioxopiperazine
Uniqueness
1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
77917-42-1 |
|---|---|
Molecular Formula |
C24H25N5O2 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-[[4-[(5-amino-6-methylpyridin-2-yl)amino]phenyl]methyl]-4-benzylpiperazine-2,3-dione |
InChI |
InChI=1S/C24H25N5O2/c1-17-21(25)11-12-22(26-17)27-20-9-7-19(8-10-20)16-29-14-13-28(23(30)24(29)31)15-18-5-3-2-4-6-18/h2-12H,13-16,25H2,1H3,(H,26,27) |
InChI Key |
DRUDXKIZYJISHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC2=CC=C(C=C2)CN3CCN(C(=O)C3=O)CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-oxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14437936.png)

![N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide](/img/structure/B14437949.png)





